Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

2-(trifluoromethyl)cyclopentan-1-one structure
95524-19-9 structure
상품 이름:2-(trifluoromethyl)cyclopentan-1-one
CAS 번호:95524-19-9
MF:C6H7F3O
메가와트:152.114392518997
MDL:MFCD08166673
CID:803246
PubChem ID:11321050

2-(trifluoromethyl)cyclopentan-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-(Trifluoromethyl)cyclopentanone
    • 2-(trifluoromethyl)cyclopentan-1-one
    • 2-TRIFLUOROMETHYLCYCLOPENTANONE
    • Cyclopentanone,2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)-Cyclopentanone
    • Cyclopentanone, 2-(trifluoromethyl)
    • 2-(Trifluoromethyl)cyclopentanone (ACI)
    • 2-Trifluoromethyl-cyclopentanone
    • AKOS006284242
    • MFCD08166673
    • CS-15870
    • CS-0060764
    • W18406
    • 95524-19-9
    • DTXSID30462197
    • Cyclopentanone, 2-(trifluoromethyl)-
    • LQVDWRMXWKNZNG-UHFFFAOYSA-N
    • EN300-1601078
    • DB-088880
    • MDL: MFCD08166673
    • 인치: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
    • InChIKey: LQVDWRMXWKNZNG-UHFFFAOYSA-N
    • 미소: O=C1C(C(F)(F)F)CCC1

계산된 속성

  • 정밀분자량: 152.04500
  • 동위원소 질량: 152.04489933g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 150
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 토폴로지 분자 극성 표면적: 17.1Ų

실험적 성질

  • PSA: 17.07000
  • LogP: 1.91790

2-(trifluoromethyl)cyclopentan-1-one 보안 정보

2-(trifluoromethyl)cyclopentan-1-one 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    중국 세관 번호:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품명, 성분함량, 용도, 아세톤 신고포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

2-(trifluoromethyl)cyclopentan-1-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM420184-1g
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%+
1g
$462 2024-07-18
eNovation Chemicals LLC
Y0995921-1g
2-(trifluoromethyl)cyclopentanone
95524-19-9 95%
1g
$450 2024-08-02
Enamine
EN300-1601078-2.5g
2-(trifluoromethyl)cyclopentan-1-one
95524-19-9 95%
2.5g
$1517.0 2023-06-04
Enamine
EN300-1601078-5.0g
2-(trifluoromethyl)cyclopentan-1-one
95524-19-9 95%
5g
$2999.0 2023-06-04
Enamine
EN300-1601078-0.1g
2-(trifluoromethyl)cyclopentan-1-one
95524-19-9 95%
0.1g
$251.0 2023-06-04
Enamine
EN300-1601078-5000mg
2-(trifluoromethyl)cyclopentan-1-one
95524-19-9 95.0%
5000mg
$2999.0 2023-09-23
Enamine
EN300-1601078-50mg
2-(trifluoromethyl)cyclopentan-1-one
95524-19-9 95.0%
50mg
$168.0 2023-09-23
Aaron
AR00IJVJ-50mg
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%
50mg
$256.00 2023-12-14
1PlusChem
1P00IJN7-100mg
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%
100mg
$143.00 2024-04-19
1PlusChem
1P00IJN7-250mg
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%
250mg
$277.00 2024-04-19

2-(trifluoromethyl)cyclopentan-1-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  0 °C
참조
Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes
Tomita, Yuichi; Itoh, Yoshimitsu; Mikami, Koichi, Chemistry Letters, 2008, 37(10), 1080-1081

합성회로 2

반응 조건
참조
Preparation of α-trifluoromethyl ketones
, Japan, , ,

합성회로 3

반응 조건
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Diethylzinc ;  30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane ,  Oxygen ;  20 h, -78 °C
참조
Zincate-type enolate for radical α-trifluoromethylation
Tomita, Yuichi; Ichikawa, Yoshiyuki; Itoh, Yoshimitsu; Kawada, Kosuke; Mikami, Koichi, Tetrahedron Letters, 2007, 48(50), 8922-8925

합성회로 4

반응 조건
참조
Photochemistry of 2-(perfluoroalkyl)cycloalkanones
Semisch, Christoph; Margaretha, Paul, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane
Kirij, N. V.; Pasenok, S. V.; Yagupolskii, Y. L.; Tyrra, W.; Naumann, D., Journal of Fluorine Chemistry, 2000, 106(2), 217-221

합성회로 6

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ;  15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  -78 °C → rt
참조
Radical trifluoromethylation of ketone Li enolates
Itoh, Yoshimitsu; Mikami, Koichi, Tetrahedron, 2006, 62(30), 7199-7203

합성회로 7

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ;  15 s
1.4 Reagents: Acetic acid Solvents: Water ;  5 min, -78 °C; -78 °C → rt
참조
Facile Radical Trifluoromethylation of Lithium Enolates
Itoh, Yoshimitsu; Mikami, Koichi, Organic Letters, 2005, 7(22), 4883-4885

합성회로 8

반응 조건
1.1 Reagents: Diethylzinc Solvents: Hexane ;  1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane ,  Oxygen Solvents: Hexane ;  24 h, -78 °C
1.3 Solvents: Acetic acid ,  Tetrahydrofuran
참조
Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane
, Japan, , ,

합성회로 9

반응 조건
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Triethylborane ,  Oxygen ;  24 h, rt
참조
Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc
Kawauchi, Susumu; Hayashi, Yoshihiro; Tomita, Yuichi; Hashimoto, Ryota; Honda, Kazuya; et al, Heterocycles, 2015, 90(2), 907-917

합성회로 10

반응 조건
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 Reagents: Triethylborane ,  Oxygen ;  24 h, rt
참조
Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc
Mikami, Koichi; Tomita, Yuichi; Ichikawa, Yoshiyuki; Amikura, Kazutoshi; Itoh, Yoshimitsu, Organic Letters, 2006, 8(21), 4671-4673

합성회로 11

반응 조건
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  3 h, 30 ± 5 °C
참조
Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes
Choi, Geunho ; Lee, Geun Seok ; Park, Beomsoon ; Kim, Dongwook ; Hong, Soon Hyeok, Angewandte Chemie, 2021, 60(10), 5467-5474

합성회로 12

반응 조건
1.1 Reagents: Oxygen Solvents: Acetonitrile ,  Water ;  241 min, 20 - 25 °C
참조
Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates
Vil, Vera A.; Merkulova, Valentina M.; Ilovaisky, Alexey I.; Paveliev, Stanislav A. ; Nikishin, Gennady I.; et al, Organic Letters, 2021, 23(13), 5107-5112

합성회로 13

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ;  30 min, -78 °C
1.3 Reagents: Triethylborane ;  2 h, -78 °C
1.4 Reagents: Acetic acid ;  -78 °C → rt
참조
Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination
Itoh, Yoshimitsu; Mikami, Koichi, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

합성회로 14

반응 조건
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol ,  Water ;  12 h, 30 °C
참조
Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones
Su, Xiaolong; Huang, Honggui; Yuan, Yaofeng; Li, Yi, Angewandte Chemie, 2017, 56(5), 1338-1341

2-(trifluoromethyl)cyclopentan-1-one Raw materials

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one
A902231
순결:99%
재다:1g
가격 ($):337.0